1-(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)-2,2-diphenylethanone
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Overview
Description
1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2,2-diphenylethan-1-one is a complex organic compound that features a benzothiazole moiety linked to a piperidine ring, which is further connected to a diphenylethanone structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2,2-diphenylethan-1-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like toluene and catalysts such as piperidine .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2,2-diphenylethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like Dess-Martin periodinane to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Dess-Martin periodinane, mild temperature conditions.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents like dichloromethane.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiazole oxides, while substitution reactions can introduce various functional groups onto the piperidine ring.
Scientific Research Applications
1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2,2-diphenylethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2,2-diphenylethan-1-one involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with DNA synthesis and repair mechanisms, contributing to its biological effects .
Comparison with Similar Compounds
- 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine dihydrochloride
- N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine
- 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives
Uniqueness: 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2,2-diphenylethan-1-one is unique due to its specific combination of benzothiazole, piperidine, and diphenylethanone moieties. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H24N2OS |
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Molecular Weight |
412.5 g/mol |
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2,2-diphenylethanone |
InChI |
InChI=1S/C26H24N2OS/c29-26(24(19-9-3-1-4-10-19)20-11-5-2-6-12-20)28-17-15-21(16-18-28)25-27-22-13-7-8-14-23(22)30-25/h1-14,21,24H,15-18H2 |
InChI Key |
IDTALWZBLWGVCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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